Methyl 2,5-dimethoxycinnamate

Description

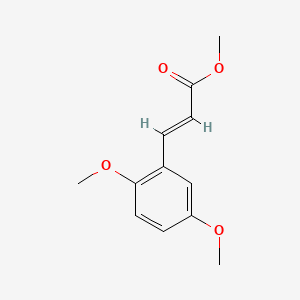

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-10-5-6-11(15-2)9(8-10)4-7-12(13)16-3/h4-8H,1-3H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSBGYBFOQLHBB-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28689-10-3 | |

| Record name | 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028689103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Strategies and Chemical Reactions of Methyl 2,5 Dimethoxycinnamate

Established Synthetic Pathways for Methyl 2,5-Dimethoxycinnamate and its Precursors

The synthesis of this compound typically involves a two-step process: the formation of its precursor, 2,5-dimethoxycinnamic acid, followed by the esterification of the carboxylic acid.

Condensation Reactions in this compound Synthesis (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a cornerstone reaction in the synthesis of cinnamic acids and their derivatives. sigmaaldrich.com It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. bhu.ac.in This reaction is a modification of the Aldol condensation and typically proceeds through nucleophilic addition followed by a dehydration reaction, yielding an α,β-unsaturated product. sigmaaldrich.comsci-hub.se

For the synthesis of 2,5-dimethoxycinnamic acid, the process starts with 2,5-dimethoxybenzaldehyde (B135726), which is condensed with an active methylene compound like malonic acid. scirp.orgontosight.ai The reaction is often carried out in the presence of a basic catalyst system, such as pyridine (B92270) and piperidine (B6355638). mdpi.com This specific application is a variant known as the Knoevenagel-Doebner condensation. mdpi.com The use of basic solvents like pyridine and piperidine generally facilitates decarboxylation, leading directly to the formation of the cinnamic acid derivative. thepharmajournal.com

Recent advancements have explored greener and more efficient catalytic systems for this condensation. Boric acid, for instance, has been demonstrated as an effective catalyst for Knoevenagel condensations, offering good to excellent yields and facilitating easier product purification. mdpi.com Other novel methods employ microwave irradiation or sonication, often in solvent-free conditions, to accelerate the reaction and improve yields. bhu.ac.in

Table 1: Knoevenagel-Doebner Condensation for 2,5-Dimethoxycinnamic Acid Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| 2,5-Dimethoxybenzaldehyde | Malonic Acid | Pyridine / Piperidine | 2,5-Dimethoxycinnamic Acid | mdpi.com |

| 2,5-Dimethoxybenzaldehyde | Malonic Acid | Aqueous Medium | (E)-2,5-Dimethoxycinnamic Acid | scirp.org |

Esterification Methodologies for Dimethoxycinnamic Acids

Once 2,5-dimethoxycinnamic acid is synthesized, the next step is its conversion to this compound through esterification. Several methods are available for this transformation.

Fischer-Speier esterification is a classical and direct method that involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid. assets-servd.host More recently, borane (B79455) catalysts like B(C₆F₅)₃ have been developed for Fischer esterification, enabling the conversion of cinnamic acids to their corresponding methyl esters under milder conditions. beilstein-journals.org

Alternatively, coupling reagents can be employed for the esterification process. Reagents such as O-(benzotriazol-1-yl)-N,N,N′,N″-tetramethyluronium hexafluoro-phosphate (BOP) facilitate the reaction between the cinnamic acid and an alcohol in an anhydrous solvent like dichloromethane, often in the presence of a non-nucleophilic base like triethylamine. mdpi.com

Alkylation Reactions Employed in the Synthesis of Methoxylated Cinnamic Acids

Alkylation reactions are fundamental in synthesizing the methoxy-substituted precursors of this compound. These reactions typically involve the introduction of methyl groups onto a dihydroxycinnamic acid scaffold. The synthesis of 3,4-dimethoxycinnamic acid, for example, can be achieved through the methylation of caffeic acid using dimethyl sulfate (B86663) (Me₂SO₄). mdpi.com

Another approach to forming the ester involves the direct O-alkylation of the cinnamic acid's carboxylate group. beilstein-journals.org This can be achieved using various alkylating agents. For instance, an electrochemical methylation method using a TEMPO-Me reagent has been reported for the methylation of cinnamic acid. beilstein-journals.org

Alternative Synthetic Routes and Emerging Methodologies for Dimethoxycinnamate Esters

Beyond the traditional condensation and esterification sequence, several alternative and modern synthetic routes have been developed.

The Heck (or Mizoroki-Heck) reaction provides a powerful method for C-C bond formation. thepharmajournal.com This palladium-catalyzed cross-coupling reaction can synthesize cinnamic acid derivatives by coupling an aryl halide with an alkene, such as methyl acrylate (B77674), in the presence of a base. thepharmajournal.comgoogle.com For instance, an appropriately substituted iodobenzene (B50100) could be reacted with methyl acrylate to form a dimethoxycinnamate ester directly. thepharmajournal.com

The Horner-Wadsworth-Emmons (HWE) olefination is another stereoselective method for producing cinnamic acid esters. researchgate.net This reaction involves the condensation of an aldehyde (2,5-dimethoxybenzaldehyde) with a phosphonate-stabilized carbanion, such as that derived from triethyl phosphonoacetate, to yield the (E)-α,β-unsaturated ester with high stereoselectivity. researchgate.net

A one-step Wittig-hydrolysis reaction has also been described for the synthesis of 2,5-dimethoxycinnamic acid from 2,5-dimethoxybenzaldehyde, which can then be esterified. researchgate.net Furthermore, enzymatic modifications are emerging as a green alternative for the synthesis and modification of cinnamic acid esters. nih.gov

Table 2: Comparison of Alternative Synthetic Routes

| Reaction Name | Description | Key Reagents | Reference |

|---|---|---|---|

| Heck Coupling | Palladium-catalyzed reaction of an aryl halide with an alkene. | Aryl halide, alkene (e.g., methyl acrylate), Palladium catalyst, Base | thepharmajournal.comgoogle.com |

| Horner-Wadsworth-Emmons | Olefination reaction of an aldehyde with a phosphonate (B1237965) carbanion. | Aldehyde, Phosphonoacetate, Base | researchgate.net |

| Wittig Reaction | Reaction of an aldehyde with a phosphorus ylide to form an alkene. | Aldehyde, Phosphonium (B103445) ylide | researchgate.net |

Chemical Transformations of this compound

This compound can undergo several chemical transformations, primarily involving the ester functional group.

Hydrolysis and Transesterification Reactions of this compound

Hydrolysis is the reverse of esterification, where the methyl ester is converted back to the parent carboxylic acid, 2,5-dimethoxycinnamic acid, and methanol (B129727). researchgate.net This reaction is typically achieved by heating the ester with water in the presence of either an acid or a base catalyst. Alkaline hydrolysis, often referred to as saponification, is commonly employed and results in the formation of the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. lookchem.com

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, this would involve reacting it with a different alcohol in the presence of a catalyst to produce a new dimethoxycinnamate ester. ncl.res.in This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In a base-catalyzed mechanism, an alkoxide of the new alcohol acts as a nucleophile, attacking the carbonyl carbon of the methyl ester in an addition-elimination sequence. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com This process is widely utilized in industrial applications, such as the production of biodiesel from vegetable oils, where triglycerides (triesters) are transesterified with methanol. researchgate.nettechscience.com The enzymatic modification of cinnamic acid derivatives, sometimes involving transesterification, is also an area of active research. nih.gov

Catalytic Hydrogenation of the Cinnamate (B1238496) Moiety

The selective reduction of the carbon-carbon double bond in the cinnamate moiety of this compound to yield Methyl 2,5-dimethoxy-3-phenylpropanoate is a fundamental transformation. This reaction is typically achieved through catalytic hydrogenation, where hydrogen gas (H₂) is employed in the presence of a metal catalyst. The process mirrors the well-established hydrogenation of other α,β-unsaturated esters.

A common and effective method involves heterogeneous catalysis using palladium on carbon (Pd/C). researchgate.net This reaction is generally carried out at room temperature under an atmosphere of hydrogen. researchgate.net The catalyst, typically 5% Pd/C, facilitates the addition of hydrogen across the alkene, leaving the aromatic ring and the ester functional group intact. researchgate.net The reaction's progress can be monitored by observing the consumption of hydrogen gas. researchgate.net

Homogeneous catalysis offers alternative routes. Copper(I)/N-heterocyclic carbene (NHC) complexes have been shown to be effective for the conjugate reduction of various α,β-unsaturated esters. rsc.orgchemrxiv.org These reactions tolerate both electron-donating and electron-withdrawing groups on the aromatic ring, suggesting their applicability to this compound. rsc.orgchemrxiv.org Similarly, rhodium-based catalysts, such as those used for the hydrogenation of methyl α-acetamido cinnamate, demonstrate the utility of other transition metals in this type of reduction. rsc.org

The choice of catalyst and reaction conditions can be summarized as follows:

| Catalyst System | Hydrogen Source | Solvent | Temperature | Key Features |

| 5% Pd/C | H₂ (1 atm) | Ethanol | Room Temp. | Standard, high-yield method for alkene hydrogenation. researchgate.net |

| Copper(I)/NHC Complex | H₂ (90 bar) | THF | 60 °C | Effective for a range of substituted cinnamates; tolerates methoxy (B1213986) groups. rsc.orgchemrxiv.org |

| Rh-MeDuPHOS | H₂ | Ionic Liquid ([bmim][BF₄]) | Variable | Used for asymmetric hydrogenation of related substrates. rsc.org |

Halogenation Reactions on the Aromatic Ring and Alkenyl Chain

This compound possesses two primary sites for halogenation: the electron-rich aromatic ring and the nucleophilic carbon-carbon double bond of the alkenyl chain. The reaction conditions dictate which site is preferentially halogenated.

Aromatic Halogenation Electrophilic aromatic substitution on the benzene (B151609) ring is facilitated by the activating, ortho-para directing methoxy groups. Given that the 2- and 5-positions are occupied, halogenation is expected to occur at the available activated positions, primarily C4 and C6. For instance, the bromination of the closely related (E)-2,5-dimethoxycinnamic acid can be achieved, indicating that electrophilic substitution on this ring system is feasible. scirp.orgscirp.org The reaction of N-acetyl-3-(2,5-dimethoxyphenyl)alanine with bromine water results in substitution at the C4 position, further supporting the regioselectivity of this transformation. mdma.ch

In some cases, enzymatic halogenation can be employed. Chloroperoxidase, in the presence of hydrogen peroxide and a halide source (KCl or KBr), can catalyze the halogenation of cinnamic acid derivatives to form 2-halo-3-hydroxycarboxylic acids. researchgate.net Another potential reaction pathway for cinnamic acids is halodecarboxylation, where treatment with systems like Ce(NH₄)₂(NO₃)₆ and a metal halide can lead to the formation of β-halostyrenes. researchgate.net

The outcomes of various halogenation reactions are summarized below:

| Reaction Type | Reagent | Product Type |

| Electrophilic Aromatic Substitution | Br₂ | Aromatic Bromination (e.g., at C4) mdma.ch |

| Electrophilic Addition | Br₂ in CH₂Cl₂ | Vicinal Dibromide (anti-addition) ksu.edu.salasalle.edu |

| Enzymatic Halogenation | Chloroperoxidase, H₂O₂, KBr | Halohydrin (e.g., 2-bromo-3-hydroxy derivative) researchgate.net |

| Halodecarboxylation | CAN, Metal Halide | β-Halostyrene (for the corresponding carboxylic acid) researchgate.net |

Other Functional Group Interconversions and Advanced Derivatizations

Reactions of the Ester Group

Hydrolysis: The methyl ester can be hydrolyzed back to the parent carboxylic acid, (E)-2,5-dimethoxycinnamic acid, under either acidic or basic (saponification) conditions. This reaction is fundamental for creating derivatives via the carboxyl group.

Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding (E)-3-(2,5-dimethoxyphenyl)prop-2-en-1-ol. libretexts.orglibretexts.org This reaction typically proceeds by first forming an aldehyde intermediate which is then immediately reduced to the alcohol. libretexts.org

Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage to form (E)-3-(2,5-dimethoxyphenyl)acrylaldehyde by using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), often at low temperatures (-78 °C) to prevent over-reduction. libretexts.orglibretexts.org

Reaction with Grignard Reagents: Treatment with two or more equivalents of a Grignard reagent (R-MgBr) converts the ester into a tertiary alcohol. libretexts.orglibretexts.org The first equivalent adds to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. libretexts.org

Advanced Derivatizations

Amidation: The corresponding 2,5-dimethoxycinnamic acid, obtained from hydrolysis, can be converted into amides through reaction with amines, often using coupling agents or after conversion to an acyl chloride. researchgate.net

Enzymatic Modifications: Lipases can catalyze the modification of methoxylated cinnamic acid derivatives, suggesting potential for enzymatic transesterification or amidation reactions to create novel bioactive compounds. nih.gov

Cyclization and Rearrangement: Derivatives of methyl 2,5-dihydroxycinnamate (a related compound) have been synthesized to create rigid analogues, such as furanones and cyclopentenones, indicating the potential for cyclization strategies. nih.gov

A summary of these transformations is provided in the table below:

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Hydrolysis | H₃O⁺ or NaOH/H₂O | Carboxylic Acid |

| Ester Reduction (Strong) | 1. LiAlH₄ 2. H₂O | Primary Alcohol libretexts.orglibretexts.org |

| Ester Reduction (Partial) | 1. DIBAL-H (-78 °C) 2. H₂O | Aldehyde libretexts.orglibretexts.org |

| Grignard Reaction | 1. 2 eq. R-MgBr 2. H₂O | Tertiary Alcohol libretexts.orglibretexts.org |

| Amidation (from acid) | Amines, Coupling Agents | Amide researchgate.net |

Derivatization and Analog Development for Methyl 2,5 Dimethoxycinnamate

Rational Design and Synthesis of Novel Methyl 2,5-Dimethoxycinnamate Derivatives

The synthesis of novel derivatives of this compound is a carefully orchestrated process guided by the principles of rational design. This approach allows for the targeted enhancement of specific properties by making precise structural modifications.

Modifications at the Ester Moiety and Their Synthetic Implications

The ester functional group in this compound is a primary site for chemical modification, offering a versatile handle to introduce a wide array of new functionalities. These modifications can significantly influence the compound's solubility, stability, and interaction with biological targets.

One of the most fundamental transformations is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2,5-dimethoxycinnamic acid. This reaction is typically achieved under acidic conditions. The resulting carboxylic acid serves as a crucial intermediate for further derivatization, most notably for the synthesis of amides.

Amide synthesis is a widely employed strategy to create a diverse library of derivatives. The carboxylic acid can be activated using various coupling reagents, followed by reaction with a primary or secondary amine. fishersci.itorganic-chemistry.orgsci-hub.seunimi.it Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 4-dimethylaminopyridine (B28879) (DMAP) or hydroxybenzotriazole (B1436442) (HOBt). fishersci.itunimi.it For instance, the reaction of 2,5-dimethoxycinnamic acid with di(2-ethylhexyl)amine in the presence of triphenylphosphine (B44618) and bromotrichloromethane (B165885) affords N,N-bis(2-ethylhexyl)-3-(2,5-dimethoxyphenyl)propenamide. academie-sciences.fr This method highlights the in situ generation of an acyl halide, which then reacts with the amine. academie-sciences.fr

Alternative strategies for amide formation include direct amidation under hydrothermal conditions or using specialized reagents like triazine-based coupling agents. sci-hub.sebeilstein-journals.org The choice of amine is vast, allowing for the introduction of various alkyl, aryl, and heterocyclic moieties, each potentially imparting unique properties to the final molecule. beilstein-journals.orgresearchgate.netacs.org

Another important modification at this position is the formation of acid anhydrides . For example, bis(2,5-dimethoxycinnamic) anhydride (B1165640) has been synthesized from 2,5-dimethoxycinnamic acid. academie-sciences.fr Such anhydrides can serve as reactive intermediates for further functionalization.

Table 1: Examples of Modifications at the Ester Moiety of this compound

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| This compound | Acid/Base Hydrolysis | 2,5-Dimethoxycinnamic acid | |

| 2,5-Dimethoxycinnamic acid | PPh₃, BrCCl₃, di(2-ethylhexyl)amine | N,N-Bis(2-ethylhexyl)-3-(2,5-dimethoxyphenyl)propenamide | academie-sciences.fr |

| 2,5-Dimethoxycinnamic acid | Dehydrating agents (e.g., carbodiimides) | Bis(2,5-dimethoxycinnamic) anhydride | academie-sciences.fr |

Regioselective Substitutions on the Dimethoxyphenyl Ring

The dimethoxyphenyl ring of this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. ontosight.ailibretexts.org The two methoxy (B1213986) groups are ortho, para-directing and activating, influencing the position of incoming electrophiles. ontosight.ailibretexts.org However, the substitution pattern is also subject to steric hindrance from the existing methoxy groups and the propenoate side chain. ontosight.ai

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration of similar dimethoxyphenyl systems typically occurs at positions activated by the methoxy groups. rsc.org The precise location of substitution can be influenced by the reaction conditions, such as the choice of nitrating agent and solvent. rsc.org

The introduction of substituents onto the aromatic ring can have profound effects on the electronic properties of the entire molecule. ontosight.ai For instance, the addition of electron-withdrawing groups like a nitro group will decrease the electron density of the ring, while the introduction of additional electron-donating groups will increase it. These changes can, in turn, affect the reactivity of the propenoate linker and the ester moiety.

One-pot procedures involving consecutive catalytic reactions have been developed for the ortho-amination of related dimethoxybenzene compounds. rsc.org This involves an initial iron-catalyzed iodination followed by a copper-catalyzed amination, demonstrating the potential for introducing nitrogen-based functional groups at specific positions on the ring. rsc.org Such modifications can introduce new hydrogen bonding capabilities and potential coordination sites for metal ions.

The synthesis of derivatives with altered substitution patterns on the phenyl ring allows for a systematic investigation of structure-activity relationships. By varying the electronic and steric nature of the substituents, it is possible to fine-tune the molecule's properties for specific applications.

Table 2: Potential Regioselective Substitutions on the Dimethoxyphenyl Ring

| Reaction Type | Reagents | Potential Product Position(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Positions 4 or 6 | rsc.org |

| Halogenation | Br₂, FeBr₃ | Positions 4 or 6 | libretexts.org |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Position 4 | libretexts.org |

| ortho-Amination | Fe(OTf)₃, NIS; CuI, diamine ligand | Position 6 | rsc.org |

Structural Elaboration and Functionalization of the Propenoate Linker

The propenoate linker, the three-carbon bridge connecting the aromatic ring and the ester group, is another key site for structural modification. Its double bond offers a gateway to a variety of chemical transformations, including cycloadditions, hydrogenations, and other addition reactions.

Cycloaddition reactions , particularly [2+2] photocycloadditions, can be used to synthesize cyclobutane (B1203170) derivatives. researchgate.netrsc.org These reactions can lead to the formation of dimers, such as truxillic or truxinic acid derivatives, and can be catalyzed by Lewis acids to improve efficiency and stereoselectivity. researchgate.net The regioselectivity of these cycloadditions is often governed by π-π stacking interactions of the aromatic rings. rsc.org

Hydrogenation of the double bond would yield the corresponding saturated propanoate derivative, 3-(2,5-dimethoxyphenyl)propanoate. This transformation eliminates the rigidity of the propenoate linker, allowing for greater conformational flexibility.

Aziridination of the double bond in cinnamate (B1238496) esters can be achieved using N-N ylides to produce aziridine-2-carboxylates. beilstein-journals.org These aziridines are versatile synthetic intermediates that can undergo regioselective ring-opening reactions with various nucleophiles to generate novel amino acid derivatives. beilstein-journals.org

Furthermore, the α-carbon of the propenoate linker can be functionalized. For instance, in related dihydroxyphenyl derivatives, the α-position has been successfully brominated, phenylated, and methylated. nih.gov These modifications introduce new substituents directly adjacent to the ester group, which can influence the molecule's steric and electronic properties.

Stereochemical Aspects in this compound Derivatives (E/Z Isomerism)

The presence of a double bond in the propenoate linker of this compound and its derivatives gives rise to geometric isomerism, specifically E (entgegen) and Z (zusammen) isomers. american.edursc.org The naturally occurring and generally more stable form is the E-isomer, where the aromatic ring and the ester group are on opposite sides of the double bond. rsc.org

The E and Z isomers can have distinct physical, chemical, and biological properties due to their different spatial arrangements. Therefore, the ability to selectively synthesize or separate these isomers is of significant importance.

Photochemical isomerization is a primary method for converting between E and Z isomers. american.educdnsciencepub.com Irradiation with ultraviolet light can promote the E to Z isomerization, often leading to a photostationary state, which is a mixture of the two isomers. american.edu The ratio of isomers at this equilibrium depends on the wavelength of light used and the solvent. american.edusciforum.net For some methoxy-substituted cinnamic acid esters, photoisomerization is the major photochemical reaction observed. american.edu

The synthesis of specific isomers can also be controlled through the choice of reaction pathway. For example, the Horner-Wadsworth-Emmons reaction can be employed to produce E and Z isomers of related dimethoxy cinnamates with good yields. american.edu In some cases, selective synthesis of one isomer can be achieved, followed by photochemical conversion to the other. american.edu

The stereochemistry of the isomers can be confirmed using spectroscopic techniques such as Nuclear Overhauser Enhancement Spectroscopy (NOESY) NMR, which can detect through-space interactions between protons on the aromatic ring and the vinylic proton of the propenoate linker, allowing for unambiguous assignment of the E or Z configuration. american.edu

Computational studies have also been used to investigate the energy differences between the E and Z isomers of this compound. sciforum.net These studies indicate that the E-isomer is energetically more favorable, and they explore the molecular orbitals involved in the photochemical isomerization process. sciforum.net

The different three-dimensional structures of the E and Z isomers can lead to different biological activities. Therefore, understanding and controlling the stereochemistry of the propenoate linker is a critical aspect of the rational design of novel this compound derivatives.

Table 3: Comparison of E/Z Isomers of this compound

| Feature | E-Isomer | Z-Isomer | Reference |

|---|---|---|---|

| Relative Stability | More stable | Less stable | sciforum.net |

| Synthesis | Often the major product in thermal reactions (e.g., Wittig, Horner-Wadsworth-Emmons) | Can be prepared by photochemical isomerization of the E-isomer | american.edu |

| Interconversion | Can be converted to the Z-isomer by UV irradiation | Can be converted back to the E-isomer thermally or photochemically | american.educdnsciencepub.com |

| Spectroscopic ID | Specific chemical shifts and NOE correlations in NMR | Distinct chemical shifts and NOE correlations in NMR | american.edu |

Advanced Spectroscopic and Analytical Characterization of Methyl 2,5 Dimethoxycinnamate

Advanced Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatographic methods are indispensable for separating methyl 2,5-dimethoxycinnamate from complex mixtures and for quantifying its presence. The choice of technique often depends on the sample matrix and the specific analytical goals.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of this compound, particularly in complex biological or chemical matrices. This technique offers high sensitivity and selectivity, allowing for both identification and quantification. In LC-MS analysis, the compound is first separated on a chromatographic column before being ionized and detected by the mass spectrometer. The retention time from the LC provides one level of identification, while the mass-to-charge ratio (m/z) of the molecular ion and its fragments from the MS offers definitive structural information. This method is particularly advantageous for analyzing non-volatile and thermally labile compounds like this compound.

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of this compound, especially when dealing with volatile samples or when derivatization is employed to enhance volatility. In GC-MS, the sample is vaporized and separated in a gaseous state based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous identification of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity and confirming the identity of this compound. By employing a suitable stationary phase and mobile phase, HPLC can effectively separate the target compound from impurities and byproducts. The retention time of the compound under specific chromatographic conditions serves as a key identifier. A typical HPLC method for analyzing this compound might utilize a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is often achieved using a UV detector, as the aromatic ring and conjugated system of the molecule absorb UV light at specific wavelengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound shows distinct signals for the aromatic protons, the vinylic protons of the cinnamate (B1238496) backbone, and the protons of the two methoxy (B1213986) groups and the methyl ester group.

¹³C NMR (Carbon NMR): This technique provides information about the different types of carbon atoms in the molecule. The spectrum of this compound will show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the vinylic carbons, and the carbons of the methoxy and methyl ester groups.

2D NMR (e.g., COSY, HSQC, HMBC): These techniques reveal correlations between different nuclei, allowing for the definitive assignment of all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

| ¹H NMR Data for this compound (in CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| 7.85 (d, J=16.0 Hz, 1H) | Vinylic proton |

| 7.08 (d, J=3.0 Hz, 1H) | Aromatic proton |

| 6.89 (dd, J=9.0, 3.0 Hz, 1H) | Aromatic proton |

| 6.82 (d, J=9.0 Hz, 1H) | Aromatic proton |

| 6.31 (d, J=16.0 Hz, 1H) | Vinylic proton |

| 3.82 (s, 3H) | Methoxy protons |

| 3.80 (s, 3H) | Methoxy protons |

| 3.78 (s, 3H) | Methyl ester protons |

| ¹³C NMR Data for this compound (in CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| 167.8 | C=O |

| 153.6 | Aromatic C-O |

| 153.5 | Aromatic C-O |

| 141.3 | Vinylic C |

| 123.8 | Aromatic C-H |

| 117.6 | Aromatic C-H |

| 116.9 | Vinylic C |

| 113.6 | Aromatic C-H |

| 112.3 | Aromatic C-H |

| 56.1 | Methoxy C |

| 55.9 | Methoxy C |

| 51.6 | Methyl ester C |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of this compound.

IR Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific functional groups. Key absorptions include a strong band for the C=O stretching of the ester group (around 1710 cm⁻¹), bands for the C=C stretching of the aromatic ring and the vinylic group (around 1600-1630 cm⁻¹), and bands for the C-O stretching of the ether and ester groups (around 1040-1250 cm⁻¹).

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region. These absorptions are due to π → π* electronic transitions within the conjugated system, which includes the aromatic ring and the α,β-unsaturated ester moiety. The position of the maximum absorption (λmax) is sensitive to the solvent and the substitution pattern on the aromatic ring.

| Key IR Absorptions for this compound | |

| Wavenumber (cm⁻¹) | Functional Group |

| ~1710 | C=O (ester) |

| ~1630 | C=C (vinylic) |

| ~1600 | C=C (aromatic) |

| ~1250 & ~1040 | C-O (ether and ester) |

High-Resolution Mass Spectrometry (MS) Techniques (e.g., MALDI-TOF, EI-MS) for Precise Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) techniques are essential for determining the precise molecular weight and elemental composition of this compound. Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Electron Ionization-Mass Spectrometry (EI-MS) are commonly employed.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govresearchgate.net This powerful technique provides unequivocal proof of a molecule's connectivity, conformational preferences, and the intricate network of intermolecular interactions that govern its packing in the solid state. nih.govresearchgate.net The process involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. jetir.org The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. researchgate.net

While a specific single-crystal X-ray structure for this compound is not publicly documented, extensive crystallographic research on its parent compound, 2,5-dimethoxycinnamic acid, and closely related isomers provides a clear blueprint of the structural insights that would be obtained from such an analysis. 2,5-dimethoxycinnamic acid is known to exhibit polymorphism, crystallizing in at least two different forms, each with a unique packing arrangement.

The key crystallographic parameters for these polymorphs are detailed below. The existence of different crystal forms (polymorphs) highlights how subtle changes in crystallization conditions can lead to different solid-state structures, which can in turn influence physical properties.

Table 1: Crystallographic Data for Polymorphs of 2,5-Dimethoxycinnamic Acid

| Property | Form I | Form II |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/n |

To illustrate the richness of data generated by a full single-crystal XRD analysis, the crystallographic parameters for the related isomer, trans-2,4-dimethoxycinnamic acid, are presented. nih.gov This data provides a complete description of the unit cell—the fundamental repeating unit of the crystal—and other metrics that define the quality of the structural determination.

Table 2: Representative Crystallographic Data for trans-2,4-Dimethoxycinnamic Acid

| Parameter | Value |

|---|---|

| Hermann-Mauguin Space Group | P -1 |

| Space Group Number | 2 |

| a (Å) | 7.5522 |

| b (Å) | 8.1546 |

| c (Å) | 8.9900 |

| α (°) | 91.546 |

| β (°) | 111.209 |

| γ (°) | 94.653 |

| Z (Formula Units per Cell) | 2 |

The determination of these parameters for this compound would allow researchers to visualize the molecule's conformation, including the planarity of the cinnamate moiety and the orientation of the methoxy groups. Furthermore, it would reveal how individual molecules pack together, identifying key intermolecular forces such as hydrogen bonds, C-H···O interactions, and π–π stacking, which are crucial for understanding its physical properties and solid-state reactivity. rsc.orgscilit.com

Emerging Analytical Platforms for Complex Mixture Profiling in Dimethoxycinnamate Research

The analysis of dimethoxycinnamates and their metabolites often requires their detection and quantification within highly complex biological or natural product matrices. Emerging analytical platforms, particularly those combining high-resolution separation with sensitive mass spectrometric detection, are indispensable tools for this purpose. These techniques enable researchers to profile, identify, and quantify target compounds even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS): This well-established technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org GC-MS is ideal for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS becomes highly effective for analyzing related, more volatile derivatives or for profiling the metabolic products of cinnamic acids after appropriate chemical derivatization to increase their volatility. rsc.org The mass spectrometer fragments the eluted compounds into a predictable pattern, or "fingerprint," which allows for confident identification by comparison to spectral libraries.

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile, polar, and thermally labile compounds like most cinnamic acid derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is the platform of choice. scilit.commdpi.com LC separates compounds in a liquid mobile phase based on their physicochemical properties, allowing for the analysis of a wide range of molecules directly from solution. mdpi.com When coupled to a mass spectrometer, especially a tandem mass spectrometer (MS/MS), this technique offers exceptional sensitivity and selectivity. LC-MS/MS can isolate a compound of interest, fragment it, and analyze the resulting fragments, providing structural confirmation and enabling precise quantification even in the presence of co-eluting matrix components. This has been instrumental in identifying cinnamic acid metabolites in biological fluids like human plasma. scilit.com

The integration of these advanced analytical platforms into metabolomics workflows has significantly advanced the study of how cinnamates are processed in biological systems. scilit.com High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography provides highly accurate mass measurements, which aids in the confident determination of elemental compositions for unknown metabolites, a critical step in their identification. rsc.org

Table 3: Application of Emerging Analytical Platforms in Cinnamate Research

| Analytical Platform | Application in Dimethoxycinnamate and Related Research | Reference |

|---|---|---|

| GC-MS | Analysis of products from the enzymatic oxidation of dimethoxycinnamic acids; profiling of volatile metabolites. | rsc.org |

| LC-MS | First-time identification of dimethoxycinnamic acids in human plasma following coffee consumption. | scilit.com |

| LC-MS/MS | Overcoming matrix effects for the quantitative analysis of low-molecular-mass compounds in complex extracts. | mdpi.com |

| Metabolomics (using LC-MS, HRMS) | Global metabolic profiling to discover and identify dietary biomarkers, including cinnamate metabolites. | scilit.com |

These emerging platforms provide the necessary sensitivity and specificity to move beyond simple detection and enable a deeper understanding of the metabolic fate and distribution of this compound and related compounds in complex biological systems.

Molecular Modeling and Computational Studies on Methyl 2,5 Dimethoxycinnamate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO analysis) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics of Methyl 2,5-dimethoxycinnamate. Density Functional Theory (DFT) is a widely used method to investigate molecular geometries, electronic properties, and vibrational frequencies. mdpi.comnih.gov By employing functionals like B3LYP and PBE with various basis sets, the electronic behavior of dimethoxybenzene derivatives can be accurately modeled. nih.govnih.gov

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and polarizable molecule. semanticscholar.org

For related dimethoxybenzene derivatives, DFT calculations have shown that hybrid functionals like B3LYP can provide very accurate total energy values, which are crucial for determining thermodynamic stability. nih.govnih.gov Molecular Electrostatic Potential (MEP) maps, another output of quantum chemical calculations, are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For instance, in similar dimethoxybenzene compounds, MEP analysis has identified regions with negative potential (often around oxygen atoms) as likely sites for electrophilic attack, and positive potential regions as sites for nucleophilic attack. nih.govnih.gov These computational tools suggest that the oxygen atoms of the methoxy (B1213986) groups and the carbonyl group in this compound are regions of high electron density, influencing its intermolecular interactions.

Table 1: Representative Quantum Chemical Parameters for Cinnamate (B1238496) Derivatives (Note: This table is illustrative, based on data for related cinnamic acid derivatives, as specific values for this compound are not readily available in the cited literature.)

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

| Allyl Urocanate | -6.36 | -2.09 | 4.27 | TD-B3LYP |

| Methyl 3-(2-furyl)acrylate | -6.35 | -2.12 | 4.23 | TD-B3LYP |

This interactive table is based on data from related compounds to illustrate typical values obtained through DFT calculations. mdpi.com

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape and intermolecular interactions of molecules like this compound. fortunejournals.com MM methods use classical physics to model the potential energy of a system, allowing for the rapid calculation of molecular conformations and their relative energies. lumenlearning.com MD simulations build upon this by simulating the movement of atoms and molecules over time, providing insights into dynamic processes and the stability of molecular complexes. fortunejournals.com

These simulations are particularly useful for studying how this compound interacts with other molecules, such as biological receptors or solvent molecules. For example, MD simulations have been used to evaluate the stability of interactions between components of cinnamon and biological targets like acetylcholinesterase (AChE). fortunejournals.com The root-mean-square deviation (RMSD) of the protein-ligand complex during the simulation is often used to assess the stability of the binding. fortunejournals.com

In the context of this compound, MD simulations could be employed to understand its behavior in different solvent environments or its potential to bind to specific protein targets. The force fields used in these simulations are crucial for accuracy and are parameterized based on quantum mechanical calculations and experimental data. These methods can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the compound's behavior in a biological system.

Prediction of Molecular Geometry and Conformational Landscapes

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and biological properties. Conformational analysis, the study of the energetics of different spatial arrangements (rotamers), can be performed using computational methods to predict the most stable conformations. lumenlearning.com

For molecules with rotatable bonds, like the ester and methoxy groups in this compound, multiple low-energy conformations may exist. Computational studies on related methoxycinnamic acids have identified different stable conformers, such as s-cis and s-trans, arising from rotation around the C-C single bond of the acrylic acid group. researchgate.net The relative stability of these conformers is influenced by a balance of steric hindrance, hydrogen bonding, and electronic delocalization effects. researchgate.net

Potential Energy Surface (PES) scans, performed using quantum chemical methods, can map the energy changes associated with the rotation of specific dihedral angles, revealing the energy barriers between different conformations. researchgate.net For instance, in a study of trans-2-methoxycinnamic acid, the s-cis conformer was found to be more stable than the s-trans conformer. researchgate.net Such analyses for this compound would help predict its preferred shape, which is crucial for understanding its interaction with biological receptors and its crystal packing.

Table 2: Conformational Data for Related Methoxycinnamic Acid (Note: This table is based on data for trans-2-methoxycinnamic acid to illustrate the type of information gained from conformational analysis.)

| Conformer | Relative Energy (Hartrees) | Dipole Moment (Debye) | Key Dihedral Angle (°) |

| s-cis | -612.9788331 | 3.35 | 0 |

| s-trans | -612.9780953 | 4.87 | 180 |

This interactive table is based on data for trans-2-methoxycinnamic acid. researchgate.net

Theoretical Insights into Reaction Mechanisms and Stability of this compound

Theoretical calculations provide invaluable insights into the chemical reactions and stability of this compound. One area of significant interest is its photochemical behavior, as cinnamate derivatives are known to undergo reactions like trans-cis isomerization and [2+2] cycloadditions upon exposure to UV light. tandfonline.comthieme-connect.com

Computational studies on methyl cinnamate and its derivatives have elucidated the mechanisms of these photoreactions. tandfonline.comacs.org Time-dependent DFT (TD-DFT) calculations can be used to investigate the excited states of the molecule, helping to understand how it absorbs light and dissipates the excess energy. mdpi.com For many cinnamates, an efficient trans-cis isomerization pathway serves as the primary route for non-radiative decay, returning the molecule to the ground state. tandfonline.com The efficiency and lifetime of these excited states can be influenced by substituents on the phenyl ring and the solvent environment. tandfonline.com

Furthermore, DFT calculations can explain the regio- and stereoselectivity of reactions like photodimerization. mdpi.com By analyzing the interaction of frontier molecular orbitals of the molecule in its excited and ground states, researchers can predict which atoms are most likely to react, leading to the formation of specific cyclobutane (B1203170) products. mdpi.com Theoretical studies on the decarboxylation of cinnamic acid derivatives have also been performed, suggesting mechanisms that involve the formation of intermediate species like quinone methides. nih.gov These computational approaches are essential for predicting the stability of this compound under various conditions and for understanding its potential reaction pathways.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction in Dimethoxycinnamate Derivatives

In silico methods play a crucial role in predicting the biological activity of compounds and in understanding their structure-activity relationships (SAR). SAR studies aim to identify the structural features of a molecule that are responsible for its biological effects. researchgate.net For dimethoxycinnamate derivatives, these approaches can help in designing new compounds with enhanced or specific activities, such as antioxidant or enzyme inhibitory effects. nih.govresearchgate.net

Computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are central to in silico SAR. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and key interactions. This has been applied to various cinnamic acid derivatives to understand their therapeutic potential. fortunejournals.com

SAR studies on cinnamic acid derivatives have revealed important trends. For example, the nature and position of substituents on the phenyl ring significantly influence their biological activities. nih.govmdpi.com Electron-donating groups (like methoxy) or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its ability to interact with biological targets. nih.gov For instance, studies on the antioxidant activity of various cinnamic acid amides showed that derivatives with a free phenolic hydroxyl group were generally the most potent. nih.gov By systematically modifying the structure of this compound in silico and calculating relevant molecular descriptors (e.g., electronic properties, hydrophobicity, steric parameters), researchers can build predictive SAR models to guide the synthesis of more effective analogues. researchgate.net

Structure Activity Relationship Sar Studies of Methyl 2,5 Dimethoxycinnamate Derivatives

Influence of Methoxy (B1213986) Group Positions and Number on Biological Activity

The number and position of methoxy (-OCH₃) groups on the phenyl ring are critical determinants of the biological activity of cinnamate (B1238496) derivatives. nih.gov The substitution pattern affects parameters like electron density on the ring, lipophilicity, and the molecule's ability to bind to target enzymes or receptors. nih.govmdpi.com

In a study on the antiplasmodial activity of various dimethoxycinnamate isomers, the placement of the two methoxy groups had a significant impact on potency. The 3,4-dimethoxy isomer was found to be the most potent, while the 2,5-dimethoxy isomer, the subject of this article, showed considerably lower activity. nih.gov This suggests that substitution at the 3' and 4' positions of the phenyl ring is particularly favorable for this specific biological action. nih.gov

Furthermore, the total number of methoxy substituents plays a key role. Research comparing mono-, di-, and trimethoxy derivatives revealed that compounds with two methoxy groups generally exhibit the best potency. For example, 3,4-dimethoxycinnamate was more active against Plasmodium falciparum than both the corresponding 4-methoxycinnamate and the 3,4,5-trimethoxycinnamate, indicating an optimal degree of methoxylation for activity. nih.gov In other contexts, such as antidiabetic properties, a methoxy group in the para-position (C-4) has been identified as a key structural element for high activity. nih.gov

Table 1: Antiplasmodial Activity of Methoxy-Substituted Cinnamate Derivatives

Data sourced from a study on synthetic anthraquinone-cinnamate hybrids. nih.gov

| Compound | Substituent Pattern | IC₅₀ (μM) |

| Methyl 4-methoxycinnamate | 4-OCH₃ | 5 ± 1 |

| Methyl 3,4-dimethoxycinnamate | 3,4-(OCH₃)₂ | 1.3 ± 0.2 |

| Methyl 3,4,5-trimethoxycinnamate | 3,4,5-(OCH₃)₃ | 2.7 ± 0.4 |

| Methyl 3,5-dimethoxycinnamate | 3,5-(OCH₃)₂ | > 10 |

| Methyl 2,4-dimethoxycinnamate | 2,4-(OCH₃)₂ | > 10 |

| Methyl 2,3-dimethoxycinnamate | 2,3-(OCH₃)₂ | > 10 |

| Methyl 2,5-dimethoxycinnamate | 2,5-(OCH₃)₂ | > 10 |

Impact of Ester Moiety Variations on the Biological Profile

Studies on the antitrypanosomal activity of cinnamate esters have shown a clear dependence on the length of the n-alkyl side chain. A systematic variation from ethyl (C₂) to n-heptyl (C₇) esters demonstrated that activity against Trypanosoma cruzi increased with chain length, with n-pentyl, n-hexyl, and n-heptyl esters showing the most potent effects. scielo.br A similar trend was observed for antileishmanial activity, where medium-sized linear alkyl chains in the ester group conferred the highest activity. bohrium.com

Conversely, branching in the alkyl chain can also be beneficial. In antifungal assays against Candida albicans and Aspergillus niger, isobutyl cinnamate displayed activity equal to the reference compound, salicylic (B10762653) acid, and was more potent than its linear counterparts like methyl, ethyl, and propyl cinnamate. researchgate.net However, for antioxidant activity, the length of the alkyl chain on certain hydroxycinnamate esters did not appear to significantly influence efficacy, indicating that the impact of the ester moiety is context-dependent on the specific biological property being measured. mdpi.com

Table 2: Antitrypanosomal Activity of Ferulic Acid n-Alkyl Esters

Data showing the effect of ester alkyl chain length on activity against T. cruzi. scielo.br

| Compound | Ester Alkyl Chain | EC₅₀ (μM) | Selectivity Index (SI) |

| Ethyl ferulate | Ethyl (C₂) | > 500 | - |

| n-Propyl ferulate | Propyl (C₃) | 100.8 | 3.3 |

| n-Butyl ferulate | Butyl (C₄) | 26.6 | 6.8 |

| n-Pentyl ferulate | Pentyl (C₅) | 4.1 | 31.2 |

| n-Hexyl ferulate | Hexyl (C₆) | 12.8 | 10.2 |

| n-Heptyl ferulate | Heptyl (C₇) | 9.4 | 9.2 |

Role of Substituents on the Aromatic Ring and Alkenyl Linker on Activity

Beyond methoxy groups, other substituents on the aromatic ring can dramatically alter biological activity by introducing different electronic and steric effects. The introduction of a second substituent onto a monosubstituted ring often has a profound effect. bohrium.comresearchgate.net For instance, the presence of electron-withdrawing groups, such as a nitro group or a carboxylic acid, at the para-position of the phenyl ring has been shown to significantly enhance anti-TB and antifungal activity. mdpi.com In contrast, electron-donating groups did not produce a similar increase in potency. mdpi.com The addition of small alkyl groups like methyl or isopropyl, or halogens like chlorine, has also been explored, leading to modest increases in antifungal activity in certain derivatives. tandfonline.com

The alkenyl linker (the propenoic acid side chain) is also a crucial element for activity. The conjugated double bond system is not merely a spacer; its presence is often essential for potency. nih.govnih.gov Studies comparing cinnamate derivatives to their benzoate (B1203000) counterparts (which lack the C=C double bond) found the cinnamates to be significantly more active, highlighting the importance of the linker for antiplasmodial effects. nih.gov However, further unsaturation in the side chain has been found to decrease antileishmanial activity, suggesting that the α,β-unsaturated system is optimal. bohrium.com

Stereochemical Effects (E/Z Isomerism) on Biological Potency and Selectivity

Cinnamic acid and its derivatives possess a double bond in the alkenyl linker, which leads to the possibility of geometric isomerism (E/Z isomerism). studymind.co.uk The E-isomer (trans) is generally the more thermodynamically stable and is the form most commonly found in nature. researchgate.net The Z-isomer (cis) has a different three-dimensional shape, which can lead to significant differences in physical properties and biological activity. studymind.co.ukontosight.ai

The spatial arrangement of atoms in E and Z isomers dictates how they can interact with the binding sites of proteins and other biological targets. studymind.co.uk This difference in stereochemistry can have a profound impact on biological efficacy and selectivity. For example, in a study of ecdysteroid derivatives featuring a cinnamate moiety, a compound with an E configuration at an oxime ether group showed significantly higher trypanocidal activity than its corresponding Z isomer. acs.org While not on the cinnamate double bond itself, this demonstrates the principle that stereoisomerism is a critical factor in the potency of complex molecules. The distinct geometry of the Z-isomer can either prevent or enhance binding to a specific target compared to the more common E-isomer, making stereochemistry a key consideration in drug design. ontosight.ainih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dimethoxycinnamate Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. nih.gov These models create mathematical equations that can predict the activity of new, unsynthesized derivatives, thereby guiding the rational design of more potent drugs. nih.gov A QSAR model is built by analyzing a series of related compounds and identifying the key molecular descriptors—physicochemical properties like steric, electronic, and hydrophobic features—that govern their activity. nih.govshd-pub.org.rs

While specific QSAR models for this compound derivatives were not found in the surveyed literature, studies on related structures provide insight into the approach. For example, QSAR models for quinoxaline (B1680401) and pyrazole (B372694) derivatives have successfully identified important descriptors for antitubercular and acetylcholinesterase inhibitory activities, respectively. nih.govshd-pub.org.rs These models often reveal the importance of topological features, molecular volume, and the presence of specific atom-centered fragments. shd-pub.org.rs For 3D-QSAR models, the steric and electrostatic fields around the molecule are mapped to identify regions where modifications would likely increase or decrease activity. nih.gov

Developing a QSAR model for dimethoxycinnamate derivatives would involve synthesizing a library of analogs, testing their biological activity, calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression or machine learning to build and validate a predictive model. nih.govmdpi.com Such a model could elucidate the precise structural requirements for optimal activity and accelerate the discovery of new lead compounds.

Natural Occurrence, Isolation, and Biosynthetic Pathways of Dimethoxycinnamate Esters

Identification of Natural Sources of Dimethoxycinnamic Acid Derivatives

Dimethoxycinnamic acid and its derivatives are naturally occurring phenolic compounds found in a variety of plant species. Research has identified their presence in plants known for their traditional medicinal uses and in common dietary sources.

Notably, derivatives of dimethoxycinnamic acid have been isolated from the Neem tree (Azadirachta indica), a plant widely used in traditional medicine. scholarsresearchlibrary.comijprajournal.com Specifically, methyl 2,5-dihydroxycinnamate has been reported in Azadirachta indica. nih.gov Another significant source is Murraya paniculata (Orange Jasmine), from which methyl 2,5-dihydroxycinnamate and other coumarins and flavonoids have been isolated from its leaves. nih.govresearchgate.netnih.govlongdom.org

While the 2,5-dimethoxy isomer is of primary focus, other isomers are more commonly reported in widely consumed products. For instance, 3,4-dimethoxycinnamic acid (3,4-DMCA) is found in significant quantities in coffee beans. mdpi.comnih.gov Following coffee consumption, 3,4-dimethoxycinnamic acid has been detected in human plasma, indicating its bioavailability from dietary sources. researchgate.netnih.gov The compound trans-methyl-3,4-dimethoxycinnamate has been identified as a principal component in the stem bark of Amburana cearensis. unesp.brmedchemexpress.com Additionally, 2,3-dimethoxycinnamic acid has been isolated from a marine actinomycete, Nocardiopsis mentallicus. nih.gov

The following table summarizes the natural occurrence of various dimethoxycinnamic acid derivatives in different plant species.

| Compound Name | Specific Isomer | Plant Source | Plant Part |

| Methyl 2,5-dihydroxycinnamate | 2,5-dihydroxy | Azadirachta indica | Not Specified |

| Methyl 2,5-dihydroxycinnamate | 2,5-dihydroxy | Murraya paniculata | Leaves |

| 3,4-Dimethoxycinnamic acid | 3,4-dimethoxy | Coffee | Beans |

| trans-Methyl-3,4-dimethoxycinnamate | 3,4-dimethoxy | Amburana cearensis | Stem Bark |

| 2,3-Dimethoxycinnamic acid | 2,3-dimethoxy | Nocardiopsis mentallicus | - |

Advanced Extraction and Purification Methodologies for Natural Dimethoxycinnamate Esters

The isolation of dimethoxycinnamate esters from their natural plant sources involves a multi-step process that leverages the chemical properties of these compounds. The general methodology begins with extraction, followed by chromatographic separation and purification.

A typical extraction procedure involves using a series of solvents with increasing polarity to separate compounds based on their solubility. For instance, air-dried plant material, such as the bulbs of Allium tripedale from which cinnamic acid derivatives have been isolated, can be sequentially extracted with hexane, chloroform, a chloroform-methanol mixture (e.g., 9:1), and finally pure methanol (B129727). researchgate.net This step-wise extraction helps to fractionate the crude plant material into groups of compounds with similar polarities.

Following extraction, the resulting fractions are subjected to advanced chromatographic techniques for purification. Medium-pressure liquid chromatography (MPLC) is often used for initial fractionation. nih.gov In this step, a column packed with a stationary phase, such as RP-18 (reversed-phase), is used. The extract is passed through the column using a gradient solvent system, for example, a linear gradient from water to methanol, to separate the components. researchgate.net

For final purification and to isolate individual compounds, high-performance liquid chromatography (HPLC) is employed. researchgate.net Semi-preparative or preparative HPLC with columns like Octadecylsilyl (ODS) allows for the isolation of pure compounds, such as 2,3-dimethoxycinnamic acid, which was purified using an isocratic elution of a methanol-water mixture. nih.gov The identity and structure of the isolated compounds are then confirmed using spectroscopic methods. nih.govresearchgate.net

Elucidation of Biosynthetic Pathways of Cinnamic Acid Derivatives in Biological Systems

The biosynthesis of cinnamic acid derivatives in plants is a complex process that originates from the shikimate pathway. mdpi.comencyclopedia.pub This fundamental metabolic pathway is responsible for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan from primary metabolites. encyclopedia.pub

The journey to cinnamic acid derivatives begins with the amino acid phenylalanine. encyclopedia.pub Through the action of the enzyme phenylalanine ammonia-lyase (PAL), phenylalanine is deaminated to form trans-cinnamic acid. encyclopedia.pub This compound serves as the central precursor for a vast array of phenolic compounds in plants, including hydroxycinnamic acids.

The cinnamic acid backbone then undergoes a series of hydroxylation reactions, which are key steps in determining the final structure of the molecule. pnas.org These reactions are catalyzed by cytochrome P450 monooxygenases. pnas.org The first hydroxylation is typically at the 4-position of the aromatic ring, a reaction catalyzed by cinnamic acid 4-hydroxylase (C4H), which converts cinnamic acid into p-coumaric acid. pnas.org

Subsequent hydroxylations can occur at other positions on the ring. For example, p-coumaric acid can be hydroxylated at the 3-position by p-coumaric acid 3-hydroxylase (C3H) to yield caffeic acid. pnas.org These hydroxylated intermediates are the direct precursors for the methylated derivatives.

Role of Methylation in the Biosynthesis and Disposition of Cinnamate (B1238496) Derivatives

Methylation is a crucial final step in the biosynthesis of dimethoxycinnamate esters, adding methyl groups to the hydroxylated cinnamic acid backbone. This biochemical modification is primarily catalyzed by a class of enzymes known as O-methyltransferases (OMTs).

These enzymes transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the hydroxyl groups of the acceptor molecules, such as caffeic acid or other hydroxylated cinnamic acid derivatives. researchgate.net The position and number of methyl groups added determine the specific isomer of the dimethoxycinnamic acid produced. For example, the sequential methylation of the hydroxyl groups on caffeic acid can lead to the formation of ferulic acid and subsequently 3,4-dimethoxycinnamic acid. researchgate.net

This methylation process is not only significant in plants for producing a diversity of secondary metabolites but also occurs in humans. mdpi.comresearchgate.net After consuming foods rich in hydroxycinnamic acids like coffee, these compounds can be methylated in the body by enzymes such as catechol-O-methyltransferase (COMT). researchgate.net This metabolic process can influence the bioavailability and biological activity of the ingested compounds. researchgate.net The presence of 3,4-dimethoxycinnamic acid in human plasma after coffee intake highlights the disposition of dietary cinnamate derivatives through methylation. mdpi.comresearchgate.netresearchgate.net

Future Research Directions for Methyl 2,5 Dimethoxycinnamate

Exploration of Undiscovered Bioactivities and Therapeutic Potentials

The broad pharmacological profile of cinnamic acid derivatives suggests that Methyl 2,5-dimethoxycinnamate may possess a wealth of yet-to-be-discovered biological activities. Cinnamic acid and its analogues have been shown to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties. nih.gov The specific substitution pattern of two methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring in this compound presents a unique electronic and steric configuration that warrants systematic investigation against a wide array of biological targets.

Future screening efforts should extend beyond the known activities of related compounds. High-throughput screening (HTS) campaigns against diverse panels of cell lines, receptors, and enzymes could reveal novel therapeutic applications. For instance, while many cinnamates are known for their antifungal properties, their potential as antiviral, antiparasitic, or immunomodulatory agents is less explored. plos.org Given that some derivatives have shown efficacy against pathogens like Mycobacterium tuberculosis and human immunodeficiency virus (HIV), exploring the activity of this compound against a spectrum of infectious disease agents is a logical next step. plos.orgnih.gov Furthermore, investigating its effects on complex biological processes such as cellular aging, tissue regeneration, and metabolic disorders could open up entirely new fields of application for this compound.

| Known Bioactivities of Cinnamate (B1238496) Scaffolds | Potential Therapeutic Areas for Exploration |

| Antimicrobial & Antifungal mdpi.com | Novel antibiotics, Antivirals, Antiparasitics |

| Anticancer biointerfaceresearch.comresearchgate.net | Targeted oncology, Chemoprevention |

| Antioxidant & Anti-inflammatory mdpi.com | Neurodegenerative diseases, Cardiovascular diseases |

| Antidiabetic researchgate.net | Metabolic syndrome, Type 2 diabetes management |

| Hepatoprotective & Neuroprotective nih.govresearchgate.net | Liver diseases, Cognitive enhancers |

Development of Novel and Sustainable Synthetic Methodologies

Advancing the study of this compound hinges on the availability of efficient, cost-effective, and environmentally friendly synthetic methods. While traditional methods like Fischer esterification exist, modern organic synthesis offers numerous avenues for improvement. beilstein-journals.org Future research should focus on developing novel catalytic systems and sustainable reaction conditions.

The use of non-precious transition metals, metal-free catalysts like Brønsted bases or borane (B79455) catalysts, and innovative activation methods can lead to more sustainable processes. beilstein-journals.org For example, oxidative esterification starting from cinnamaldehyde (B126680) offers an alternative route that can be optimized for sustainability. beilstein-journals.orgnih.gov Furthermore, the application of continuous-flow microreactors, which can enhance reaction efficiency, safety, and scalability, represents a significant area for development. mdpi.com Enzymatic synthesis, using lipases for esterification, provides a highly selective and green alternative to traditional chemical catalysis, reducing waste and avoiding harsh reaction conditions. researchgate.net Developing a robust, scalable, and green synthesis for this compound will be crucial for facilitating its extensive biological evaluation and potential commercialization.

| Synthetic Strategy | Potential Advantages | Reference Example |

| Brønsted Base Catalysis | Metal-free, scalable | DBU-catalyzed esterification beilstein-journals.org |

| Borane Catalysis | Solvent-free potential | B(C₆F₅)₃-catalyzed Fischer esterification beilstein-journals.org |

| Continuous-Flow Synthesis | High efficiency, scalability, safety | Lipozyme® TL IM catalyzed amidation mdpi.com |

| Enzymatic Esterification | High selectivity, green conditions | Lipase-catalyzed synthesis of ethyl cinnamate researchgate.net |

| Oxidative Acylations | Alternative starting materials | Fe(III)-catalyzed conversion of cinnamaldehyde beilstein-journals.org |

Integration of Multi-Omics Approaches in Mechanistic Studies for Comprehensive Understanding

To fully comprehend the biological effects of this compound, it is essential to move beyond single-endpoint assays and embrace a systems-level perspective. Multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased, holistic view of the cellular response to the compound.

By treating relevant cell models or organisms with this compound and analyzing the subsequent changes across these different molecular layers, researchers can identify the specific pathways and networks that are modulated. For instance, metabolomics analysis of E. coli exposed to cinnamic acid derivatives has successfully identified key metabolic alterations, revealing the compound's mode of action. nih.gov Similarly, untargeted metabolomics has been used to understand the short-term effects of trans-cinnamic acid on the metabolism of maize roots. mdpi.com Applying these techniques to this compound could elucidate its mechanism of action, identify potential biomarkers of its activity, and uncover off-target effects, providing a comprehensive understanding necessary for advanced preclinical and clinical development.

Rational Design and Synthesis of Targeted Dimethoxycinnamate Derivatives with Enhanced Specificity

The core structure of this compound is an ideal starting point for rational drug design. By understanding its structure-activity relationships (SAR), researchers can synthetically modify the molecule to create derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on creating targeted derivatives that deliver the active moiety to specific cells or subcellular compartments.

A promising strategy is the development of mitochondria-targeted compounds. nih.gov Oxidative stress within mitochondria is implicated in numerous diseases, and delivering antioxidants directly to this organelle is a key therapeutic goal. By attaching a lipophilic cation, such as triphenylphosphonium (TPP), to the cinnamate scaffold, the resulting molecule can accumulate within the mitochondria, driven by the mitochondrial membrane potential. nih.govmdpi.comresearchgate.net This approach has been successfully used to create mitochondria-targeted antioxidants and cytotoxic agents from other hydroxycinnamic acids. nih.govnih.gov Applying this strategy to the dimethoxycinnamate core could yield novel agents for treating mitochondrial dysfunction-related pathologies or for selectively inducing apoptosis in cancer cells.

Application of Artificial Intelligence and Machine Learning in Dimethoxycinnamate Research and Drug Discovery

The vast chemical space of possible cinnamate derivatives and the complexity of biological systems make artificial intelligence (AI) and machine learning (ML) powerful tools for accelerating research. github.io These computational approaches can be employed at multiple stages of the drug discovery pipeline for this compound.

ML models can be trained on existing datasets of cinnamic acid derivatives and their known bioactivities to predict the potential therapeutic properties of novel, untested dimethoxycinnamate analogs. biorxiv.org This in silico screening can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. researchgate.net Deep learning approaches, such as convolutional neural networks (CNNs), can analyze molecular structures to predict bioactivity with increasing accuracy. researchgate.netijcrt.org Furthermore, AI can assist in designing novel and sustainable synthetic pathways and in interpreting complex multi-omics data to generate new hypotheses about the compound's mechanism of action. Integrating AI and ML into the research workflow will be essential for navigating the complexities of modern drug discovery and unlocking the full potential of the dimethoxycinnamate scaffold.

Q & A

Q. What are the optimal conditions for synthesizing Methyl 2,5-dimethoxycinnamate, and how can yield be improved?

The synthesis of this compound can be adapted from methods used for structurally similar cinnamate esters. A typical procedure involves:

- Reagents : Caffeic acid derivatives, dimethyl sulfate (alkylating agent), anhydrous potassium carbonate (base), and acetone as solvent .

- Steps :

- Stir the phenolic precursor (e.g., 2,5-dihydroxycinnamic acid) with K₂CO₃ in acetone at 40–70°C.

- Add dimethyl sulfate dropwise under reflux (70°C for 5–6 hours).

- Purify via crystallization (e.g., ethanol-water mixture) and confirm purity using melting point analysis and NMR.

- Optimization :

- Increase molar excess of dimethyl sulfate (2.5–3 equivalents) to enhance methylation efficiency.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

- Yield improvements (up to 55%–60%) are achievable by controlling reflux duration and solvent polarity .

Q. Which analytical techniques are critical for characterizing this compound?

Key characterization methods include:

- ¹H NMR : Identify methoxy groups (δ ~3.7–3.8 ppm) and trans-alkene protons (δ ~6.5–7.6 ppm, J = 16 Hz) .

- Elemental Analysis : Confirm empirical formula (e.g., C₁₂H₁₄O₄; theoretical C: 64.85%, H: 6.35%) .

- UV-Vis Spectroscopy : Detect λmax near 227 nm for quality assessment .

- HPLC-PDA : Quantify purity (>98%) using reverse-phase columns (C18) with methanol-water mobile phases.

Q. What safety protocols are essential when handling this compound?

- Storage : Store at -20°C in airtight containers to prevent degradation .

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

- Toxicity : Limited acute toxicity data; treat as a potential irritant and avoid inhalation .

Advanced Research Questions

Q. How does the electron-withdrawing methoxy group influence the dimerization reactivity of this compound?